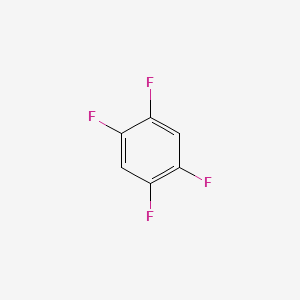

1,2,4,5-Tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10249. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXUIOOHCIQXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186367 | |

| Record name | 1,2,4,5-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-54-8 | |

| Record name | 1,2,4,5-Tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 327-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB3CL8US2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetrafluorobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-tetrafluorobenzene, a versatile fluorinated aromatic compound. It covers its synthesis, physical and chemical properties, and significant applications, with a particular focus on its role as a key building block in the development of pharmaceuticals and advanced materials.

Introduction

This compound (CAS No. 327-54-8) is a fluorinated aromatic hydrocarbon that has garnered significant interest in various scientific and industrial fields.[1] Its unique molecular structure, characterized by a benzene (B151609) ring substituted with four fluorine atoms, imparts distinct chemical reactivity and physical properties.[1] These attributes make it a valuable intermediate in organic synthesis, particularly for introducing fluorine into complex molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide serves as a detailed resource for professionals engaged in research and development, offering insights into the synthesis, characteristics, and applications of this important compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability.

Synthesis from 2,4-Dichlorofluorobenzene

A common and optimized method for the preparation of this compound starts from 2,4-dichlorofluorobenzene. This multi-step synthesis involves nitration, fluorination, and subsequent transformations.[1]

Experimental Protocol:

Step 1: Nitration of 2,4-Dichlorofluorobenzene

-

In a suitable reaction vessel, mix 2,4-dichlorofluorobenzene with concentrated sulfuric acid (95-98% mass concentration).

-

Slowly add a nitrating reagent (e.g., a mixture of nitric acid and sulfuric acid) to the mixture at a controlled temperature of 20-40°C.

-

Allow the reaction to proceed for 8-10 hours.

-

After the incubation period, slowly pour the reaction mixture into an ice-water mixture.

-

Extract the product twice with toluene (B28343).

-

Combine the organic phases and recover the toluene by atmospheric distillation.

-

Collect the 2,4-dichloro-5-fluoronitrobenzene (B1301596) fraction by vacuum distillation at 120-130°C/8 mmHg.[1]

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene

-

Dissolve the 2,4-dichloro-5-fluoronitrobenzene obtained in the previous step in a suitable organic solvent.

-

Add potassium fluoride (B91410) to the solution.

-

Heat the reaction mixture to 180-190°C and maintain for 4-6 hours.

-

Increase the temperature to 200°C and continue the reaction for an additional 3-4 hours.

-

During this time, collect the fraction distilling at 88-92°C to obtain this compound.[1]

Logical Workflow for Synthesis from 2,4-Dichlorofluorobenzene:

Caption: A simplified workflow for the synthesis of this compound.

Synthesis from Pentafluorophenylhydrazine (B1196947)

An alternative high-yield synthesis involves the reaction of a fluorinated phenylhydrazine (B124118) with a source of hydroxyl or alkoxide ions.[3]

Experimental Protocol:

-

Prepare pentafluorophenylhydrazine by reacting hexafluorobenzene (B1203771) with hydrazine (B178648) hydrate (B1144303) in refluxing dioxane.

-

In a reaction vessel, add pentafluorophenylhydrazine to a solution of sodium ethoxide in ethanol. The reaction is exothermic and the temperature will rise.

-

After the initial reaction subsides, warm the mixture to maintain a gentle reflux.

-

After the reaction is complete, add water to the mixture.

-

Isolate the this compound by steam distillation. The resulting product is typically of high purity (around 98%).[3]

Experimental Workflow for Synthesis from Pentafluorophenylhydrazine:

Caption: Workflow for the synthesis of this compound from hexafluorobenzene.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a moderate boiling point, making it suitable for a variety of reaction conditions.[2] Its key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂F₄ | |

| Molecular Weight | 150.07 g/mol | |

| Appearance | Colorless liquid | [2] |

| Melting Point | 4 °C | [4] |

| Boiling Point | 90 °C | [4] |

| Density | 1.344 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.407 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum shows a single signal, which is a complex multiplet due to coupling with the fluorine atoms. | [5] |

| ¹³C NMR | The broadband decoupled ¹³C NMR spectrum is expected to show two signals for the two types of carbon atoms in the symmetric molecule. | [6] |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is a valuable tool for confirming the structure, with chemical shifts and coupling constants characteristic of the fluorine environments. The spectrum will show a single multiplet. | [7][8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak at m/z 150. Fragmentation patterns are characteristic of fluorinated aromatic compounds and may involve the loss of fluorine atoms or HF. |

Applications

The unique properties of this compound make it a valuable building block in several areas, most notably in drug development and materials science.

Pharmaceutical Applications

The incorporation of fluorine into active pharmaceutical ingredients (APIs) can significantly enhance their therapeutic properties. This compound serves as a key intermediate for introducing a tetrafluorinated phenyl moiety into drug candidates. This can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.[2]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Altered Binding Affinities: The electronic effects of fluorine can influence the binding of a drug to its target receptor.[2]

Logical Relationship of Properties to Drug Development:

Caption: How this compound influences drug properties.

Materials Science

In materials science, the high thermal and chemical stability of fluorinated compounds is highly desirable. This compound is used as a monomer or an intermediate in the synthesis of high-performance polymers, liquid crystals, and other advanced materials. These materials often exhibit enhanced properties such as:

-

Thermal Stability

-

Chemical Resistance

-

Low Surface Energy

-

Unique Optical and Electronic Properties

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a key fluorinated building block with significant applications in both the pharmaceutical and materials science industries. Its synthesis has been optimized through various routes, and its unique physical and chemical properties make it an attractive component for the design of novel molecules with enhanced performance characteristics. As the demand for advanced fluorinated materials and pharmaceuticals continues to grow, the importance of versatile intermediates like this compound is expected to increase. This guide provides a foundational understanding for researchers and professionals working with this valuable compound.

References

An In-depth Technical Guide to the Chemical Reactivity of 1,2,4,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluorobenzene is a versatile fluorinated aromatic hydrocarbon that has emerged as a critical building block in a multitude of chemical syntheses, particularly within the pharmaceutical and materials science sectors.[1] Its unique electronic properties, stemming from the symmetrical arrangement of four electron-withdrawing fluorine atoms on the benzene (B151609) ring, render it susceptible to a range of chemical transformations. This guide provides a comprehensive overview of the core chemical reactivity of this compound, with a focus on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its application in the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to aid researchers in harnessing the synthetic potential of this important intermediate.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the strong inductive effect of the fluorine atoms, which creates a significantly electron-deficient (π-deficient) aromatic ring. This property makes the molecule highly susceptible to nucleophilic attack, while also influencing its participation in metal-catalyzed cross-coupling reactions. The two C-H bonds present on the ring also offer sites for functionalization through C-H activation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of this compound chemistry. The electron-deficient nature of the ring facilitates the addition of a nucleophile to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of a fluoride (B91410) ion. This two-step addition-elimination mechanism is the predominant pathway for SNAr reactions on this substrate.

A variety of nucleophiles, including amines, alkoxides, and thiolates, readily displace the fluorine atoms of this compound. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Reaction with Piperidine (B6355638)

This protocol describes a typical nucleophilic aromatic substitution reaction of this compound with a secondary amine.

Materials:

-

This compound

-

Piperidine

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K2CO3)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add piperidine (2.2 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted product.

Quantitative Data for Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Piperidine | K2CO3, DMF, 80 °C, 12h | 1,4-Dipiperidino-2,5-difluorobenzene | ~70-80% |

| Sodium Methoxide | Methanol, reflux | 1,4-Dimethoxy-2,5-difluorobenzene | High |

| 2-Aminoethanethiol | - | 3,6-Bis[2-(2-aminoethylthio)ethylsulfonyl] derivative | - |

| 2-Mercaptoethanol | - | 3,6-Bis[2-(2-hydroxyethylthio)ethylsulfonyl] derivative | - |

Note: Yields can vary depending on the specific reaction conditions and scale.

References

Spectroscopic Profile of 1,2,4,5-Tetrafluorobenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,4,5-tetrafluorobenzene, a crucial building block in the synthesis of advanced materials and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The molecule's symmetry (D₂h point group) results in simplified spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single signal due to the chemical equivalence of the two hydrogen atoms. This signal appears as a triplet of triplets due to coupling with the adjacent fluorine atoms.

| Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| ~7.1 ppm | Triplet of Triplets | ³J(H,F) ≈ 8.5 Hz, ⁴J(H,F) ≈ 5.5 Hz | H-3, H-6 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays two distinct signals corresponding to the fluorinated and non-fluorinated carbon atoms.

| Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| ~145 ppm | Triplet | ¹J(C,F) ≈ 245 Hz | C-1, C-2, C-4, C-5 |

| ~118 ppm | Triplet | ²J(C,F) ≈ 15 Hz | C-3, C-6 |

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum shows a single signal, as all four fluorine atoms are chemically equivalent. This signal is split by the adjacent protons.

| Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| ~ -139 ppm | Multiplet | ³J(F,H) ≈ 8.5 Hz, ⁴J(F,F) ≈ 10 Hz, ⁵J(F,H) ≈ 5.5 Hz | F-1, F-2, F-4, F-5 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its C-H and C-F bonds, as well as the aromatic ring. A detailed assignment of the fundamental vibrational frequencies has been reported.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3115 | Weak | C-H stretch |

| 1521 | Strong | C=C stretch (aromatic) |

| 1505 | Strong | C=C stretch (aromatic) |

| 1350 | Strong | C-F stretch |

| 1235 | Strong | C-F stretch |

| 934 | Strong | C-H out-of-plane bend |

| 860 | Strong | Ring breathing |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of fluorine and HF.

| m/z | Relative Intensity | Assignment |

| 150 | High | [C₆H₂F₄]⁺ (Molecular Ion) |

| 131 | Moderate | [C₆H₂F₃]⁺ |

| 112 | Low | [C₆H₂F₂]⁺ |

| 100 | Moderate | [C₅H₂F₂]⁺ |

| 81 | Low | [C₅H₂F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C and ¹⁹F spectra, proton decoupling is typically employed to simplify the spectra. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a gas-phase spectrum, the sample is introduced into a gas cell. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph. Electron ionization (EI) at 70 eV is used to generate ions. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

References

An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluorobenzene is a fluorinated aromatic compound of significant interest in various fields, including pharmaceutical and agrochemical development, materials science, and organic synthesis.[1] Its unique physical and chemical properties, imparted by the presence of four fluorine atoms on the benzene (B151609) ring, make it a valuable building block and solvent. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and structured data for easy reference.

Core Physical Properties

The key physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for the prediction of its behavior in various chemical systems.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂F₄ | [1][2] |

| Molecular Weight | 150.07 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Melting Point | 4 °C | [1][3][5] |

| Boiling Point | 90 °C | [1][3][5] |

| Flash Point | 16 °C (closed cup) | [6][7] |

| Vapor Pressure | 56.65 mmHg at 25 °C | [4] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Density | 1.344 g/mL at 25 °C | [3][5][8][9] |

| Refractive Index (n20/D) | 1.407 | [3][7] |

| Water Solubility | Not miscible or difficult to mix in water | [4][9][10][11] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and diethyl ether | [10] |

| Dipole Moment | 0.00 D | [12] |

Experimental Protocols

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

A common and reliable method for determining the melting point of an organic solid is the capillary method.[3][13]

-

Sample Preparation: A small amount of the solid this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.[3]

-

Procedure: The sample is heated slowly and uniformly. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).[3]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

A standard method for determining the boiling point of a liquid is through distillation.[10]

-

Apparatus: A distillation apparatus is set up, consisting of a distilling flask containing the liquid, a condenser, a thermometer, and a receiving flask.

-

Procedure: this compound is heated in the distilling flask. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature at which the vapor temperature remains constant during the distillation is recorded as the boiling point.[10]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a close-fitting ground glass stopper with a fine hole through it, which allows a very accurate and reproducible volume of liquid to be measured.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can then be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with the sample is determined.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹⁹F NMR are particularly informative.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent in the ¹H NMR spectrum. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied, and the resulting signals (free induction decay) are detected and converted into a spectrum via Fourier transform.[14]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[15]

-

Data Acquisition: The prepared sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the amount of light that is absorbed at each wavelength, generating the IR spectrum.[16]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like this compound.

Caption: Workflow for the characterization of this compound.

Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship between the fundamental physical properties of a substance.

Caption: Interrelation of the physical properties of a molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. athabascau.ca [athabascau.ca]

- 10. vernier.com [vernier.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. byjus.com [byjus.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

- 16. measurlabs.com [measurlabs.com]

Quantum Chemical Calculations for 1,2,4,5-Tetrafluorobenzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1,2,4,5-tetrafluorobenzene. It details the theoretical and experimental methodologies used to elucidate its molecular structure, vibrational modes, and electronic properties, with a particular focus on its relevance in pharmaceutical and materials science.[1][2]

Introduction to this compound

This compound is a fluorinated aromatic hydrocarbon that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, characterized by strong carbon-fluorine bonds, imparts enhanced metabolic stability, increased lipophilicity, and favorable binding affinities to molecules, making it a valuable building block in modern drug design.[1][3] The compound is a colorless liquid at room temperature with a boiling point of 90°C and a melting point of 4°C.[2][3][4] Its stability under normal conditions makes it a reliable component in various synthetic processes.[3]

Computational Methodology

Quantum chemical calculations are indispensable for predicting and understanding the properties of molecules like this compound. These computational approaches allow for the detailed investigation of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for rational drug design and materials science.[5][6]

A typical workflow for such calculations involves several key steps, from the initial structure input to the final analysis of the computed properties. This process is iterative and often involves comparison with experimental data for validation.

Density Functional Theory (DFT) is a commonly employed method for these calculations, often with hybrid functionals such as B3LYP, paired with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its reactivity and intermolecular interactions. Both experimental techniques and theoretical calculations are used to determine its structural parameters.

Table 1: Experimental and Calculated Geometric Parameters for this compound

| Parameter | Experimental (Electron Diffraction) | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1–C2 | 1.390 | 1.388 |

| C2–C3 | 1.391 | 1.389 |

| C1–F | 1.340 | 1.335 |

| C–H | 1.080 | 1.082 |

| Bond Angles (degrees) | ||

| ∠C6–C1–C2 | 120.5 | 120.4 |

| ∠C1–C2–C3 | 119.0 | 119.2 |

| ∠F–C1–C2 | 119.8 | 119.7 |

| ∠H–C3–C2 | 120.0 | 120.1 |

Note: Experimental data is often an average over vibrational states, while calculated data corresponds to the equilibrium geometry.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule.[7] Computational frequency analysis is a powerful tool for assigning the observed spectral bands to specific atomic motions.[6][8] The NIST WebBook provides an experimental IR spectrum for this compound.[9]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode Description | Experimental (IR) | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| C-H stretch | 3077 | 3085 |

| C=C stretch (ring) | 1630 | 1635 |

| C=C stretch (ring) | 1515 | 1520 |

| C-F stretch | 1250 | 1255 |

| C-H in-plane bend | 1150 | 1152 |

| Ring deformation | 870 | 875 |

| C-F in-plane bend | 550 | 552 |

| C-H out-of-plane bend | 350 | 355 |

Note: Calculated frequencies are often scaled to better match experimental values.

The relationship between theoretical calculations and experimental validation is crucial for building accurate computational models.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[5][11] The HOMO-LUMO gap is an indicator of molecular stability and reactivity.[10]

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 0.00 D |

The large HOMO-LUMO gap suggests high kinetic stability, consistent with its use as a stable intermediate in synthesis.[3] The zero dipole moment is a result of the molecule's D₂h symmetry.[4]

Relevance in Drug Development

The incorporation of fluorine atoms into drug candidates is a common strategy to enhance their pharmacological properties.[1] this compound serves as a versatile precursor for creating more complex fluorinated pharmaceuticals.[1][2] Its chemical stability and defined reactivity allow for precise modifications, leading to the development of new molecular entities with potential therapeutic benefits.[1][3] Computational studies, like those described here, are vital for predicting how the structural and electronic features of this building block will influence the properties of the final active pharmaceutical ingredient (API).

Experimental Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample (Thin Film Method)

-

Sample Preparation : Dissolve approximately 50 mg of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.[12]

-

Film Deposition : Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[12]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[12]

-

Data Acquisition : Place the salt plate into the sample holder of the FTIR spectrometer.[12]

-

Background Correction : Obtain a background spectrum of the clean, empty sample holder.

-

Sample Spectrum : Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis : Analyze the resulting transmittance or absorbance spectrum to identify characteristic vibrational frequencies.

B. Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow a single crystal of this compound of suitable size (typically >0.1 mm in all dimensions) and quality.[13][14] This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent.

-

Crystal Mounting : Mount the selected crystal on a goniometer head.

-

Data Collection : Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.[13] The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.[14]

-

Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[14]

-

Structure Refinement : An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise atomic positions, bond lengths, and angles.[15]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound [stenutz.eu]

- 5. youtube.com [youtube.com]

- 6. arxiv.org [arxiv.org]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. chimia.ch [chimia.ch]

- 9. Benzene, 1,2,4,5-tetrafluoro- [webbook.nist.gov]

- 10. learn.schrodinger.com [learn.schrodinger.com]

- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. rigaku.com [rigaku.com]

Molecular structure and bonding of 1,2,4,5-Tetrafluorobenzene

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,4,5-Tetrafluorobenzene

Abstract

This compound (1,2,4,5-TFB) is a pivotal fluorinated aromatic compound with significant applications in organic synthesis, materials science, and drug development. Its unique substitution pattern imparts a combination of high stability, specific reactivity, and a symmetric, non-polar structure. This technical guide provides a comprehensive analysis of the molecular and electronic structure of 1,2,4,5-TFB, supported by spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key workflows, to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, a colorless liquid at room temperature, is a highly versatile fluorinated aromatic building block.[1][2] The introduction of four electronegative fluorine atoms onto the benzene (B151609) ring dramatically influences its electronic properties, enhancing both its stability and its reactivity profile compared to non-fluorinated analogues.[1] These characteristics make it an excellent solvent and a key intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers.[1] This document offers an in-depth examination of its structural and bonding characteristics, providing foundational knowledge for its application in scientific research and development.

Molecular Structure

The structure of 1,2,4,5-TFB is defined by its symmetric substitution pattern, which results in a planar aromatic ring with a net dipole moment of zero.[3]

General Properties

The fundamental physical and chemical properties of 1,2,4,5-TFB are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 327-54-8 | [3][4] |

| Molecular Formula | C₆H₂F₄ | [3][5] |

| Molecular Weight | 150.07 g/mol | [6] |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Density | 1.344 g/mL at 25 °C | [3][4] |

| Melting Point | 4 °C | [3][4] |

| Boiling Point | 90 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.407 | [3][4] |

| Dipole Moment | 0.00 D | [3] |

Geometric Parameters

Electronic Structure and Bonding

The electronic nature of 1,2,4,5-TFB is a product of the interplay between the aromatic π-system and the strong inductive effects of the fluorine atoms.

-

Inductive and Resonance Effects : The four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack but highly activated towards nucleophilic aromatic substitution (SₙAr).

-

Intermolecular Interactions : Despite its non-polar nature, 1,2,4,5-TFB can participate in non-covalent interactions. Theoretical studies have shown its capability to form C-H···O hydrogen bonds. For instance, the interaction energy of a this compound–acetone complex was calculated to be -3.2 kcal/mol, highlighting its potential role in molecular recognition and crystal engineering.[8]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the structure and bonding within the 1,2,4,5-TFB molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of fluorinated compounds.[9][10] The high natural abundance and sensitivity of the ¹⁹F nucleus provide detailed structural information.[11][12]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| ¹H | ~7.1 - 7.3 | Triplet of triplets (tt). Couplings to ortho and meta fluorine atoms result in a complex, symmetrical pattern. |

| ¹³C | ~110-120 (C-H), ~145-155 (C-F) | The C-H carbon appears as a doublet of triplets due to ¹JCH and smaller JCF couplings. The C-F carbons exhibit large ¹JCF couplings (typically >200 Hz) and smaller couplings to other fluorine and hydrogen atoms. |

| ¹⁹F | ~ -135 to -145 (vs. CFCl₃) | A complex multiplet arising from couplings to the adjacent proton (³JHF) and other fluorine atoms (³JFF, ⁴JFF). |

Note: Specific chemical shifts and coupling constants can vary with solvent and reference standard. The values presented are typical ranges for fluorinated aromatic systems.[13][14][15][16][17][18][19][20]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the bonding environment within the molecule. A complete assignment of fundamental vibration frequencies for 1,2,4,5-TFB has been performed using both infrared and Raman spectroscopy.[21]

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Reference(s) |

| 3050 - 3100 | Medium | Medium | Aromatic C-H stretch | [22][23] |

| 1500 - 1620 | Strong | Strong | Aromatic C=C ring stretching | [22][23] |

| 1200 - 1300 | Strong | Weak | C-F stretching | [21] |

| 850 - 950 | Strong | Medium | C-H out-of-plane bending | [21] |

| Below 600 | Medium | Strong | Ring deformation and C-F bending modes | [21][24] |

Note: Data compiled from studies on the infrared absorption of gaseous and liquid 1,2,4,5-TFB and Raman spectroscopy of the liquid phase.[21] The gas-phase IR spectrum is also available through the NIST Chemistry WebBook.[25]

Crystallography

As previously noted, a definitive single-crystal X-ray structure of this compound was not identified in the search results. However, analysis of its close analog, 1,2,4,5-tetrachlorobenzene, provides a reliable model for its solid-state structure.[7]

-

Crystal System (Analog) : Monoclinic

-

Space Group (Analog) : P2₁/a

-

Key Structural Features : The molecule is planar, with significant in-plane distortions of the benzene ring. The C-C bonds between chlorinated carbons are elongated (141.2 pm), and the adjacent C-Cl bonds are bent away from each other to minimize steric repulsion. A similar geometry is expected for 1,2,4,5-TFB.[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 1,2,4,5-TFB.

Synthesis Protocol (via Defluorination)

This protocol is adapted from a high-yield synthesis method involving the defluorination of more heavily fluorinated benzenes.

-

Reaction Setup : In an inert atmosphere glovebox, add hexafluorobenzene (B1203771) (or pentafluorobenzene) (1.0 equiv.) to a solution of a suitable phosphorus reagent in a dry, aprotic solvent like THF.

-

Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by ¹⁹F NMR spectroscopy.

-

Workup : Upon completion, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield pure this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1,2,4,5-四氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 11. biophysics.org [biophysics.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. rsc.org [rsc.org]

- 14. colorado.edu [colorado.edu]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. ekwan.github.io [ekwan.github.io]

- 21. pubs.aip.org [pubs.aip.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. Raman Spectroscopy | Materials Research Institute [mri.psu.edu]

- 25. Benzene, 1,2,4,5-tetrafluoro- [webbook.nist.gov]

Early Studies and Discovery of 1,2,4,5-Tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluorobenzene is a significant fluorinated aromatic compound that has found extensive application as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. Its unique electronic properties, arising from the symmetrical arrangement of four electron-withdrawing fluorine atoms on the benzene (B151609) ring, impart thermal stability and specific reactivity, making it a valuable building block in organic synthesis. This technical guide delves into the early studies that led to the discovery and synthesis of this compound, providing a detailed account of the seminal experimental work for researchers in the field.

Physical and Spectroscopic Properties

The physical properties of this compound have been well-characterized since its early preparations. These fundamental data are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₂F₄ |

| Molecular Weight | 150.07 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 4 °C |

| Boiling Point | 90 °C |

| Density | 1.344 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.407 |

Early Synthesis and Discovery

The first reported synthesis of this compound is described in The Journal of Organic Chemistry, 29, p. 3042, 1964. This method involved the diazotization of 2,3,5,6-tetrafluoroaniline (B1293806) followed by the reduction of the resulting diazonium salt. This approach provided a viable, albeit lower-yielding, route to the desired compound compared to later developments.

A significant advancement in the synthesis of this compound was later detailed in U.S. Patent 3,642,916, filed in 1969. This method utilized the reaction of a fluorinated phenylhydrazine (B124118) with a source of alkoxide or hydroxyl ions, offering a more efficient and higher-yielding pathway. This development was crucial for making this compound more accessible for research and industrial applications.

The logical progression of the early synthesis can be visualized as a two-step process starting from the readily available hexafluorobenzene (B1203771).

Caption: Synthetic pathway to this compound.

Experimental Protocols

Synthesis of Pentafluorophenylhydrazine (Based on J. M. Birchall, R. N. Haszeldine, and A. R. Parkinson, J. Chem. Soc., 1962, 4966)

Materials:

-

Hexafluorobenzene

-

Hydrazine hydrate

-

Dioxane (solvent)

Procedure:

-

A solution of hexafluorobenzene in dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Hydrazine hydrate is added dropwise to the refluxing solution of hexafluorobenzene.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization to yield pure pentafluorophenylhydrazine.

Quantitative Data:

-

Yield: High (specific yield reported in the original publication)

Early Synthesis of this compound (Based on J. Org. Chem., 1964, 29, 3042)

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Reducing agent (e.g., hypophosphorous acid)

Procedure:

-

2,3,5,6-Tetrafluoroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of the aniline (B41778) hydrochloride salt with vigorous stirring, maintaining the temperature below 5 °C to form the diazonium salt.

-

The cold diazonium salt solution is then slowly added to a stirred solution of the reducing agent.

-

The reaction mixture is stirred for a period to allow for the complete reduction of the diazonium salt.

-

The product, this compound, which is a volatile liquid, is typically isolated by steam distillation.

-

The distilled organic layer is separated, washed with water, dried over a suitable drying agent, and further purified by fractional distillation.

Quantitative Data:

-

Yield: Moderate (specific yield reported in the original publication)

Improved Synthesis of this compound (Based on U.S. Patent 3,642,916)

Materials:

-

Pentafluorophenylhydrazine

-

Sodium ethoxide or Sodium hydroxide

-

Ethanol (B145695) (solvent for alkoxide) or Water (solvent for hydroxide)

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a reaction vessel.

-

Pentafluorophenylhydrazine is added to the sodium ethoxide solution. The reaction is exothermic, and the temperature may be controlled by external cooling.

-

The reaction mixture is warmed to initiate the decomposition of the hydrazine, which is evidenced by the evolution of nitrogen gas.

-

After the gas evolution ceases, the reaction mixture is heated to reflux for a period to ensure complete reaction.

-

The product, this compound, is isolated from the reaction mixture by steam distillation.

-

The organic layer of the distillate is separated, washed with water, dried, and purified by distillation to yield pure this compound.

Quantitative Data:

The workflow for the improved synthesis is outlined below.

Caption: Workflow for the improved synthesis of this compound.

Conclusion

The early studies on this compound laid the groundwork for the development of a vast field of polyfluoroaromatic chemistry. The initial synthetic routes, though not as efficient as modern methods, were pivotal in making this compound available for further research into its properties and reactivity. The subsequent development of higher-yielding syntheses, such as the one described in U.S. Patent 3,642,916, was instrumental in its adoption as a key building block in various sectors of the chemical industry. This guide provides a concise overview of these foundational studies, offering valuable insights for researchers working with this important fluorinated intermediate.

References

An In-depth Technical Guide to 1,2,4,5-Tetrafluorobenzene (CAS 327-54-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information for 1,2,4,5-tetrafluorobenzene, a versatile fluorinated aromatic compound. It covers its chemical and physical properties, safety and handling, spectroscopic data, and detailed experimental protocols for its synthesis and subsequent reactions, making it an essential resource for its application in research and development.

Core Information

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its four fluorine atoms significantly influence its electronic properties, enhancing its stability and directing its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1][4]

| Identifier | Value |

| CAS Number | 327-54-8[5][6][7] |

| Molecular Formula | C₆H₂F₄[5][6][8][7] |

| Molecular Weight | 150.07 g/mol [5][6][8] |

| IUPAC Name | This compound[7] |

| Synonyms | 2,3,5,6-Tetrafluorobenzene[9] |

| InChI | 1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H[6] |

| InChIKey | SDXUIOOHCIQXRP-UHFFFAOYSA-N[6][7] |

| SMILES | Fc1cc(F)c(F)cc1F[6][7] |

| EC Number | 206-319-3[5][6] |

| PubChem CID | 9474 |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic boiling point that facilitates its use in a variety of reaction conditions.[2][10] It is generally stable under normal temperatures and pressures.[11]

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1][10] |

| Melting Point | 4 °C[1][6][12] |

| Boiling Point | 90 °C[1][6][12] |

| Density | 1.43 g/mL at 25 °C (approx.)[1][6][12] |

| Refractive Index (n20/D) | 1.407-1.41[1][6][12] |

| Flash Point | 16 °C (60.8 °F) - closed cup[5][6][13] |

| Water Solubility | Not miscible or difficult to mix[12] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | The spectrum consists of a single signal for the two equivalent aromatic protons. |

| ¹³C NMR | The spectrum shows characteristic signals for the fluorinated and non-fluorinated carbon atoms, with splitting patterns due to C-F coupling. |

| ¹⁹F NMR | A singlet is observed around -139 ppm, characteristic of the four equivalent fluorine atoms.[1] |

| Infrared (IR) | The gas-phase IR spectrum shows prominent peaks corresponding to C-H and C-F stretching and bending vibrations, as well as aromatic ring vibrations.[14] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound.[9] |

Safety and Handling

This compound is a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[5][13][15] Proper safety precautions are essential during its handling and storage.

| Safety Aspect | Recommendation |

| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07)[6] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17] |

| Handling | Use in a well-ventilated area, preferably in a fume hood.[13] Ground and bond containers when transferring material.[13] Use spark-proof tools and explosion-proof equipment.[13] Avoid contact with skin, eyes, and clothing.[13] |

| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition.[13][15] Keep containers tightly closed in a flammables-area.[13] |

| Personal Protective Equipment (PPE) | Eyeshields, face shields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[5][6] |

| In case of Spills | Remove all sources of ignition.[13] Absorb with sand, dry lime, or soda ash and place in a closed container for disposal.[13] |

Experimental Protocols

The following protocols are representative examples of the synthesis of this compound and its use in a common cross-coupling reaction.

This two-step synthesis starts from 2,4-dichlorofluorobenzene.

Step 1: Nitration of 2,4-Dichlorofluorobenzene to 2,4-Dichloro-5-fluoronitrobenzene (B1301596)

-

Materials: 2,4-dichlorofluorobenzene, concentrated sulfuric acid (95-98%), nitrating mixture (e.g., a mixture of concentrated sulfuric acid and nitric acid), toluene (B28343), ice-water mixture.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, cool a mixture of 2,4-dichlorofluorobenzene and concentrated sulfuric acid to a temperature between 20-40°C.

-

Slowly add the nitrating reagent to the mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir for 8-10 hours.

-

Carefully pour the reaction mixture into an ice-water mixture.

-

Extract the aqueous mixture twice with toluene.

-

Combine the organic phases and recover the toluene via atmospheric distillation.

-

Purify the crude product by vacuum distillation to collect the 2,4-dichloro-5-fluoronitrobenzene fraction.

-

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene to this compound

-

Materials: 2,4-dichloro-5-fluoronitrobenzene, potassium fluoride (B91410), organic solvent (e.g., sulfolane).

-

Procedure:

-

Dissolve 2,4-dichloro-5-fluoronitrobenzene in a suitable high-boiling organic solvent in a reaction vessel equipped with a distillation apparatus.

-

Add potassium fluoride to the solution.

-

Heat the mixture to 180-190°C and maintain for 4-6 hours.

-

Increase the temperature to 200°C and continue the reaction for an additional 3-4 hours, collecting the distillate that comes over between 88-92°C. This fraction is the desired this compound.

-

This protocol demonstrates a typical application of this compound as a substrate in a C-C bond-forming reaction.

-

Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a solvent system (e.g., a mixture of an organic solvent like dioxane or DMF and water), and an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent system to the flask.

-

Add the palladium catalyst (e.g., 0.05 equivalents) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired tetrafluorobiphenyl derivative.

-

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 1,2,3,5-Tetrafluorobenzene(2367-82-0) 1H NMR spectrum [chemicalbook.com]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. tutorchase.com [tutorchase.com]

- 5. rsc.org [rsc.org]

- 6. This compound(327-54-8) 1H NMR spectrum [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ijnc.ir [ijnc.ir]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Benzene, 1,2,4,5-tetrafluoro- [webbook.nist.gov]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetrafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4,5-tetrafluorobenzene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information, its physical properties, and detailed general experimental protocols for determining its solubility.

Introduction to this compound

This compound is a fluorinated aromatic hydrocarbon with the chemical formula C₆H₂F₄. The presence of four fluorine atoms significantly influences its physicochemical properties, including its polarity and solubility, making it a compound of interest in various chemical processes, materials science, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility profile is crucial for its application in reaction media, formulation development, and purification processes.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvents and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₄ | [2][3] |

| Molecular Weight | 150.07 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4][5] |

| Melting Point | 4 °C | [2] |

| Boiling Point | 90 °C | [2] |

| Density | 1.344 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.407 | [2] |

| Water Solubility | Insoluble/Not miscible | [2][4] |

Qualitative Solubility of this compound

Based on available information, this compound exhibits the following solubility characteristics:

-

Organic Solvents : It is generally described as being soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[4] The fluorinated benzene (B151609) ring contributes to favorable interactions with a range of organic media.

-

Water : It is consistently reported as being insoluble or not miscible in water.[2][4] This is attributed to the hydrophobic nature of the fluorinated aromatic ring.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound in organic solvents.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solute at the bottom of the container confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or slightly elevated temperature, or using a rotary evaporator) to avoid loss of the solute.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue in an oven at a suitable temperature below the solute's boiling point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and accurate method for determining solubility. This method relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species.

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The solvent itself should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 4.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: General workflow for determining the solubility of an organic compound.

Conclusion

References

- 1. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 327-54-8 [m.chemicalbook.com]

- 3. Benzene, 1,2,4,5-tetrafluoro- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Thermochemical Data of 1,2,4,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for 1,2,4,5-tetrafluorobenzene (CAS No. 327-54-8). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of key experimental workflows and thermodynamic relationships.

Core Thermochemical and Physical Properties

This compound is a fluorinated aromatic compound with the chemical formula C₆H₂F₄. Its unique electronic and physical properties make it a subject of interest in various chemical applications. A summary of its fundamental physical and thermochemical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 150.07 | g/mol | [1] |

| Melting Point | 4 | °C | [2][3] |

| 277.03 | K | [4] | |

| Boiling Point | 90 | °C | [2][3] |

| Density | 1.344 | g/mL at 25 °C | [2] |

Table 2: Enthalpy and Entropy Data for this compound

| Parameter | Phase | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -2441.3 ± 1.2 | kJ/mol | |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -624.1 ± 1.3 | kJ/mol | |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -583.3 ± 1.3 | kJ/mol | |

| Enthalpy of Fusion (ΔfusH) | 15.05 | kJ/mol | [4] | |

| Enthalpy of Vaporization (ΔvapH) | 36.8 | kJ/mol at 308 K | [4] | |

| Molar Entropy (S°) | Liquid | 250.4 | J/mol·K at 298.15 K | [5] |

| Entropy of Fusion (ΔfusS) | 54.33 | J/mol·K | [4] |

Table 3: Heat Capacity Data for this compound

| Parameter | Phase | Temperature (K) | Value | Units | Reference(s) |

| Molar Heat Capacity (Cp) | Crystal | 12 | 8.01 | J/mol·K | |

| 20 | 22.03 | J/mol·K | |||

| 40 | 51.55 | J/mol·K | |||

| 80 | 80.96 | J/mol·K | |||

| 120 | 102.3 | J/mol·K | |||

| 160 | 120.3 | J/mol·K | |||

| 200 | 137.4 | J/mol·K | |||

| 240 | 155.1 | J/mol·K | |||

| 277.03 | 171.9 | J/mol·K | |||

| Molar Heat Capacity (Cp) | Liquid | 277.03 | 191.0 | J/mol·K | |

| 298.15 | 194.2 | J/mol·K | |||

| 320 | 198.0 | J/mol·K | |||

| 350 | 203.7 | J/mol·K |

Experimental Protocols

The thermochemical data presented in this guide are derived from precise calorimetric measurements. The following sections detail the methodologies employed in the key cited studies.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

The heat capacity and enthalpy of fusion of this compound were determined by Andon and Martin (1973) using low-temperature adiabatic calorimetry.[5]

Apparatus: An adiabatic calorimeter is designed to measure the heat capacity of a substance by electrically heating the sample and measuring the corresponding temperature rise under conditions of thermal isolation.[6][7] The key components include:

-

A sample cell (calorimeter) made of a high thermal conductivity material.

-

A high-precision platinum resistance thermometer to measure the temperature of the sample cell.

-

An electrical heater of known resistance to deliver a measured amount of energy to the sample.

-

A series of adiabatic shields surrounding the sample cell. These shields are equipped with heaters and thermocouples that are controlled to maintain their temperature as close as possible to the sample cell's temperature, thereby minimizing heat exchange with the surroundings.[8][9]

-

The entire assembly is housed in a high-vacuum chamber to eliminate heat transfer by convection and conduction.

Procedure:

-

Sample Preparation: A purified sample of this compound was loaded into the calorimeter vessel. The sample was of high purity, as impurities can significantly affect the measured thermochemical properties.

-

Calorimeter Sealing: The calorimeter was sealed, typically with a small amount of helium gas added to promote thermal equilibrium within the cell.

-

Cooling: The calorimeter assembly was cooled to the lowest starting temperature, approximately 11 K.

-

Heat Capacity Measurement: The measurement was performed in a series of steps. In each step, a known quantity of electrical energy was supplied to the sample heater over a defined period, causing a small temperature increase. The temperature of the calorimeter was precisely measured before and after the heating period, once thermal equilibrium was re-established. The heat capacity was then calculated from the energy input and the temperature rise. This process was repeated across the entire temperature range from 11 K to 353 K.[5]

-

Enthalpy of Fusion Measurement: To measure the enthalpy of fusion, energy was supplied to the sample at its melting point until the entire sample transitioned from the solid to the liquid phase. The total energy required for this isothermal process is the enthalpy of fusion.

Rotating-Bomb Calorimetry for Enthalpy of Combustion

Due to the formation of corrosive hydrogen fluoride (B91410) (HF) upon combustion, the enthalpy of combustion of fluorinated organic compounds is determined using a specialized rotating-bomb calorimeter.[4][10]

Apparatus:

-

Platinum-Lined Bomb: The internal surfaces of the bomb are lined with platinum to resist corrosion from the acidic products.[10]

-

Rotating Mechanism: The calorimeter is equipped with a mechanism to rotate the bomb after combustion. This ensures that the final bomb solution is homogeneous, allowing for accurate analysis of the products and ensuring all internal surfaces reach thermal equilibrium.[10]

-

Sample Encapsulation: Volatile or reactive samples are often sealed in ampoules made of a material that does not react with the combustion products, such as fused-silica in some applications, though this requires correction for reaction with HF.[10]

-

Calorimeter Jacket: The bomb is submerged in a water bath within a precisely temperature-controlled jacket to measure the heat evolved.

Procedure:

-

Sample Preparation: A known mass of this compound was prepared. An auxiliary substance with a well-known enthalpy of combustion, such as a hydrocarbon oil, may be used to ensure complete combustion.

-